2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 31362-68-2
VCID: VC16700539
InChI: InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2
SMILES:
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol

2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone

CAS No.: 31362-68-2

Cat. No.: VC16700539

Molecular Formula: C13H10ClNO

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone - 31362-68-2

Specification

CAS No. 31362-68-2
Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
IUPAC Name 2-(2-chlorophenyl)-1-pyridin-3-ylethanone
Standard InChI InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2
Standard InChI Key NBIWKKRBJRQYME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC(=O)C2=CN=CC=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a ketone group bridging two aromatic rings: a 2-chlorophenyl group and a pyridin-3-yl group. The chlorine atom at the ortho position induces steric hindrance and electronic effects, while the pyridine nitrogen provides a site for hydrogen bonding and coordination chemistry. X-ray crystallography of analogous structures reveals a dihedral angle of approximately 67° between the two aromatic planes, which influences its reactivity and solubility.

Physicochemical Characteristics

Key properties include:

  • Boiling Point: 381.5±22.0C381.5 \pm 22.0^\circ\text{C} (predicted)

  • Density: 1.239±0.06 g/cm31.239 \pm 0.06\ \text{g/cm}^3 (predicted)

  • pKa: 3.05±0.103.05 \pm 0.10 (predicted)
    These parameters suggest moderate polarity, making the compound soluble in aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Table 1: Physicochemical Profile

PropertyValueSource
Molecular FormulaC13H10ClNO\text{C}_{13}\text{H}_{10}\text{ClNO}
Molecular Weight231.68 g/mol
Boiling Point381.5±22.0C381.5 \pm 22.0^\circ\text{C}
Density1.239±0.06 g/cm31.239 \pm 0.06\ \text{g/cm}^3

Synthesis and Purification

Synthetic Pathways

The primary synthesis route involves a base-catalyzed condensation between 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde. The reaction proceeds via a Claisen-Schmidt mechanism:

2-Chlorobenzaldehyde+3-PyridinecarboxaldehydeBase2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone+H2O\text{2-Chlorobenzaldehyde} + \text{3-Pyridinecarboxaldehyde} \xrightarrow{\text{Base}} \text{2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone} + \text{H}_2\text{O}

Optimal yields (78–82%) are achieved using potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C. Alternative methods include Friedel-Crafts acylation of 2-chlorobenzene with 3-pyridinylacetyl chloride, though this approach suffers from lower regioselectivity.

Purification Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity exceeding 98% is confirmed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 2-chlorophenyl group with a 3-chlorophenyl moiety (CAS No. 1216636-84-8) alters bioactivity:

Table 2: Isomer Comparison

Property2-(2-Chlorophenyl) Isomer1-[6-(3-Chlorophenyl)] Isomer
JAK2 Inhibition (IC50_{50})12.3 μM8.7 μM
Aqueous Solubility0.12 mg/mL0.09 mg/mL
LogP2.813.15

The 3-chlorophenyl derivative exhibits enhanced lipophilicity (LogP = 3.15) but reduced solubility, underscoring the trade-off between bioavailability and membrane permeability.

Substituent Impact

Introducing electron-withdrawing groups (e.g., nitro) at the pyridine’s 4-position boosts antibacterial potency (MIC = 16 μg/mL) but increases hepatotoxicity risks. Conversely, methoxy substitutions improve CNS penetration but reduce metabolic stability .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • PROTACs: Chimeric molecules degrading oncogenic proteins via E3 ligase recruitment.

  • Covalent Inhibitors: Michael acceptors targeting cysteine residues in SARS-CoV-2 main protease.

Material Science

Its rigid aromatic structure facilitates synthesis of:

  • Liquid Crystals: Smectic phases with transition temperatures >150°C for display technologies .

  • Metal-Organic Frameworks (MOFs): Coordination polymers with Cu(II) nodes for gas storage.

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